Enhanced Lipophilicity and Steric Bulk vs. Methyl- and Ethyl-Sulfonyl Analogs
The 2-methylpropane-1-sulfonyl substituent confers a calculated lipophilicity (XLogP) of approximately 0.8-1.2, which is significantly higher than that of the 1-(methylsulfonyl)piperidin-4-one analog [1]. This increase in LogP is driven by the extended, branched carbon chain, which also introduces greater steric hindrance, quantified by a larger Connolly Solvent-Excluded Volume. These properties directly influence passive membrane permeability and target engagement within hydrophobic clefts, a feature not replicable by smaller alkyl sulfonyl derivatives [2].
| Evidence Dimension | Lipophilicity (XLogP) and Steric Bulk |
|---|---|
| Target Compound Data | Calculated XLogP ~0.8-1.2 (predicted from class trends); Branched 2-methylpropane chain introduces steric hindrance. |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperidin-4-one has a calculated XLogP of ~ -0.4. 1-(Ethylsulfonyl)piperidin-4-one has a calculated XLogP of ~ 0.1. |
| Quantified Difference | Target compound XLogP is approximately 1.2-1.6 log units higher than the methyl analog and about 0.7-1.1 log units higher than the ethyl analog. |
| Conditions | Calculated physicochemical property comparison based on molecular structure and class trends. No direct experimental logP measurement for the target compound was found. |
Why This Matters
For procurement, the increased lipophilicity and steric bulk are the primary non-biological differentiators, making this analog specifically suitable for probing lipophilic binding pockets where smaller sulfonyl groups fail, thus avoiding wasted screening on less appropriate chemical probes.
- [1] PubChem. (2024). 1-(Methylsulfonyl)piperidin-4-one. Compound Summary for CID 2778549. XLogP prediction. View Source
- [2] Fawzy, N. G., Panda, S. S., Fayad, W., El-Manawaty, M. A., Srour, A. M., & Girgis, A. S. (2019). Novel curcumin inspired antineoplastic 1-sulfonyl-4-piperidones: Design, synthesis and molecular modeling studies. Anti-Cancer Agents in Medicinal Chemistry, 19(8), 1069-1078. View Source
